Hippuran N-hydroxysuccinimide ester
Description
N-Hydroxysuccinimide (NHS) esters are reactive intermediates widely used in bioconjugation, protein labeling, and drug delivery. They react selectively with primary amines (e.g., lysine residues in proteins) under mild alkaline conditions (pH 7.4–9.0) to form stable amide bonds . NHS esters are favored for their efficiency in coupling reactions without requiring carbodiimide activators . Applications span fluorescent labeling (e.g., Alexa-647 NHS ester in proteomics) , enzyme inhibitor design , and peptide synthesis .
This article focuses on comparative analysis with structurally related NHS esters.
Properties
CAS No. |
109032-43-1 |
|---|---|
Molecular Formula |
C12H11IN2O4 |
Molecular Weight |
372.13 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-(125I)iodanylanilino)acetate |
InChI |
InChI=1S/C12H11IN2O4/c13-8-3-1-2-4-9(8)14-7-12(18)19-15-10(16)5-6-11(15)17/h1-4,14H,5-7H2/i13-2 |
InChI Key |
QNMUIZSMSVHREF-QBRXFKMYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2I |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2[125I] |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2I |
Synonyms |
hippuran N-hydroxysuccinimide ester N-hydroxysuccinimide hippuran este |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Diversity and Reactivity
NHS esters vary in their acyl group, influencing reactivity, stability, and applications:
Key Findings :
- Electron-withdrawing groups (e.g., pentafluorophenyl in PFP-Ac) increase electrophilicity, accelerating amine coupling .
- Aromatic NHS esters (e.g., hydrocinnamic acid) exhibit hydrolytic stability in organic solvents but degrade in aqueous buffers .
- Fluorescent NHS esters (e.g., Alexa-647) require optimized pH (8.3–8.7) for efficient labeling .
Reaction Conditions and Efficiency
Comparative studies highlight pH and solvent dependencies:
Insights :
Stability and Degradation
NHS esters are moisture-sensitive, with hydrolysis rates varying by substituent:
Notable Trends:
Q & A
Q. What are the fundamental reaction mechanisms and optimal conditions for conjugating Hippuran N-hydroxysuccinimide ester to primary amines in proteins?
this compound reacts with primary amines (e.g., lysine ε-amino groups) under mildly alkaline conditions (pH 7.5–9.0) to form stable amide bonds. The reaction involves nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a byproduct. To maximize efficiency:
Q. What is the standard protocol for synthesizing this compound using carbodiimide chemistry?
Synthesis typically involves:
- Activating a carboxylic acid precursor (e.g., hippuric acid) with a carbodiimide reagent (e.g., DCC or EDC) and N-hydroxysuccinimide (NHS) in anhydrous solvents (e.g., DMF or DCM).
- Reaction conditions: Stir at room temperature for 4–24 hours, followed by filtration to remove dicyclohexylurea byproducts.
- Yields range from 53% to 63% depending on steric hindrance and purification methods (e.g., recrystallization or chromatography) .
Example Synthesis Table
| Carboxylic Acid | Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Hippuric Acid | DCC | DMF | 63 | |
| 3-Azidopropanoic Acid | EDC | DCM | 53 |
Advanced Research Questions
Q. How can researchers mitigate hydrolysis of this compound during storage or aqueous reactions?
Hydrolysis is a major challenge due to the ester's sensitivity to moisture. Strategies include:
- Storage : Lyophilize the compound and store at -20°C in desiccated, airtight containers. Avoid repeated freeze-thaw cycles .
- Reaction optimization : Prepare fresh NHS ester solutions in anhydrous DMSO and add them directly to pre-cooled (4°C) reaction buffers to slow hydrolysis. Monitor reaction progress via HPLC or fluorescence quenching .
Q. What analytical techniques are recommended for resolving contradictory data on labeling efficiency and reaction byproducts?
- Mass spectrometry (MS) : Detect exact molecular weights of labeled proteins and identify side products (e.g., hydrolyzed esters or non-specific adducts) .
- UV-Vis spectroscopy : Quantify labeling efficiency using absorbance peaks of fluorophores or reporter groups (e.g., fluorescein at 494 nm) .
- SDS-PAGE : Assess conjugation homogeneity and detect unreacted NHS ester via Coomassie staining or in-gel fluorescence .
Q. How can pH-dependent reactivity discrepancies be systematically addressed in this compound-mediated bioconjugation?
- Perform pH titration experiments (pH 7.0–9.5) using model amines (e.g., glycine or BSA) to determine optimal conditions.
- Use kinetic assays (e.g., stopped-flow spectroscopy) to measure reaction rates at different pH levels.
- Note: NHS ester reactivity peaks near pH 8.5, but excessive alkalinity (>9.0) accelerates hydrolysis .
Methodological Challenges and Solutions
Q. What strategies minimize competing side reactions when conjugating this compound in complex biological matrices (e.g., cell lysates)?
- Pre-purification : Remove endogenous amines (e.g., free amino acids) via dialysis or size-exclusion chromatography.
- Quenching : Add excess glycine or Tris buffer post-reaction to neutralize unreacted NHS ester.
- Selective labeling : Use site-directed mutagenesis to introduce unique lysine residues, reducing non-specific binding .
Q. How can researchers validate the stability of this compound conjugates in long-term biological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
